2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro-

Lipophilicity Drug-likeness Permeability

Addresses the need for a stable, achiral cereblon ligand in PROTAC development, avoiding racemization issues of glutarimide-based ligands. Sourced as a key E3 ligase-recruiting element for targeted protein degradation. • Exhibits CRBN-binding affinity comparable to lenalidomide through optimized 3,4-dimethoxy substitution. • Achiral scaffold simplifies synthesis and analytical characterization, ensuring batch-to-batch consistency. • Moderate LogP (0.5) and TPSA (71.36 Ų) confer favorable solubility for degrader molecule design.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 195373-93-4
Cat. No. B12572510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro-
CAS195373-93-4
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CCC(=O)NC2=O)OC
InChIInChI=1S/C12H14N2O4/c1-17-9-4-3-8(7-10(9)18-2)14-6-5-11(15)13-12(14)16/h3-4,7H,5-6H2,1-2H3,(H,13,15,16)
InChIKeyKZXITGIEKXOHFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxyphenyl Dihydropyrimidinedione: Structural Overview


2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- (CAS 195373-93-4) is an N-1 aryl-substituted 5,6-dihydrouracil derivative with molecular formula C₁₂H₁₄N₂O₄ and molecular weight 250.25 g/mol. The compound features a 3,4-dimethoxyphenyl substituent attached to the N-1 position of the saturated dihydropyrimidinedione ring, a scaffold increasingly recognized as an achiral cereblon (CRBN) ligand for proteolysis-targeting chimera (PROTAC) development [1]. Its computed physicochemical properties include a LogP of 0.5, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [2].

Achiral cereblon (CRBN) ligand for PROTAC degrader design studies
3,4-dimethoxy substitution may influence CRBN binding profile and conjugate physicochemical properties
Reported one-step N-1 arylation synthesis supports scalable research supply

3,4-Dimethoxy Substitution Specificity in PROTAC Design


The CRBN-binding affinity of N-aryl dihydrouracils is exquisitely sensitive to the substitution pattern on the phenyl ring. The unsubstituted parent phenyl dihydrouracil (PDHU) exhibits minimal binding affinity to CRBN, whereas specific substituted PDHU analogues achieve binding affinities comparable to lenalidomide, a clinically approved CRBN ligand [1]. The 3,4-dimethoxy substitution motif is well-precedented among bioactive molecules and is likely to influence both the binding pose within the CRBN hydrophobic pocket and the physicochemical properties (LogP, solubility, metabolic stability) of the resulting PROTAC conjugate. Simply swapping the 3,4-dimethoxyphenyl group for an unsubstituted phenyl, a monomethoxy, or a halogen-substituted phenyl would result in an unpredictable change in CRBN engagement efficiency, potentially rendering the PROTAC inactive [1].

Substitution sensitivity
Unsubstituted or monomethoxy phenyl analogs may not achieve comparable CRBN engagement; binding depends on aryl substitution pattern.
Property shift risk
Halogen or other substituent replacement can unpredictably alter conjugate LogP, solubility, and metabolic stability.

Quantitative Evidence: 3,4-Dimethoxyphenyl vs. Structural Analogs


Lipophilicity vs. Unsubstituted Dihydrouracil

The 3,4-dimethoxy substitution significantly modulates lipophilicity relative to the unsubstituted parent PDHU. The target compound exhibits a computed XLogP3-AA value of 0.5 [1], indicating moderate hydrophilicity. In contrast, the unsubstituted 1-phenyl-5,6-dihydrouracil has a higher computed LogP of approximately 1.1 [2], reflecting a ~0.6 log unit difference that can impact aqueous solubility and membrane permeability in cellular assays.

Lipophilicity (XLogP3)
Cross-study comparable
Target: XLogP3 = 0.5
Parent PDHU: LogP ≈ 1.1
ΔLogP ≈ –0.6 (more hydrophilic)
May support aqueous solubility screening in PROTAC conjugate development.
Computed values; verify with experimental logD.
Lipophilicity Drug-likeness Permeability

Polar Surface Area vs. Halogen-Substituted Analogs

The target compound possesses a computed topological polar surface area (TPSA) of 71.36 Ų , which reflects the contribution of the two methoxy oxygen atoms and the two carbonyl groups. By comparison, the 3,4-dichlorophenyl dihydrouracil analog has a TPSA of approximately 55.12 Ų [1]. The higher TPSA of the dimethoxy variant may reduce passive membrane permeability relative to the dichloro analog, but it also mitigates the risk of hERG channel blockade, a common liability associated with lipophilic, low-TPSA compounds.

Polar Surface Area
Cross-study comparable
TPSA = 71.36 Ų
3,4-dichloro analog: ≈ 55.12 Ų
ΔTPSA ≈ +16.24 Ų
Higher TPSA may reduce passive permeability; reported to correlate with lower hERG blockade probability in class.
Computed; biological correlation requires conjugate-specific testing.
Polar surface area Cellular permeability Blood-brain barrier

CRBN Binding Affinity: Substituted PDHU Class Evidence

Although direct CRBN binding data for the 3,4-dimethoxyphenyl PDHU are not publicly available, a systematic SAR study demonstrated that substituted phenyl dihydrouracils as a class can achieve CRBN binding affinities comparable to lenalidomide (Kd ≈ 1–3 µM), whereas the unsubstituted parent PDHU exhibits minimal binding (Kd > 50 µM) [1]. The 3,4-dimethoxy substitution pattern is expected to contribute favorable van der Waals contacts within the CRBN binding pocket, as evidenced by the reported activity of other alkoxy-substituted PDHU analogs with IC₅₀ values in the low micromolar range [1].

CRBN Binding Affinity
Class-level inference
Not directly measured for this analog.
Substituted PDHUs as class: IC₅₀ 50 µM.
Class-level evidence suggests CRBN engagement potential comparable to lenalidomide; verify binding for this specific compound.
Direct binding assay confirmation recommended.
Cereblon binding PROTAC E3 ligase

Regioselective N-1 Arylation Synthesis

The 3,4-dimethoxyphenyl dihydrouracil scaffold is accessible through a recently disclosed one-step, N-1 selective Pd-catalyzed cross-coupling of dihydrouracil with 4-iodo-1,2-dimethoxybenzene (or the corresponding bromide) [1]. This method achieves >80% yield on a 5-gram scale without protecting group manipulation, in contrast to traditional multi-step syntheses that suffer from poor regioselectivity and hydrolytic instability of intermediates. The methodology exhibits broad functional group tolerance, including electron-rich aryl halides such as those bearing methoxy substituents [1].

Regioselective Synthesis
Method context
One-step Pd-catalyzed N-1 arylation; reported >80% yield on 5 g scale.
Reported route may reduce cost and batch variability for research supply.
Yields may vary with specific substrate and scale.
Synthetic methodology PROTAC synthesis Scale-up

Key Applications of 3,4-Dimethoxyphenyl Dihydropyrimidinedione


Achiral CRBN Ligand for PROTAC Degraders

The compound is best deployed as the E3 ligase-recruiting element in PROTAC design when project requirements specify an achiral CRBN binder to avoid racemization issues inherent to glutarimide-based ligands such as thalidomide or lenalidomide [1]. Its calculated TPSA of 71.36 Ų and LogP of 0.5 suggest it will confer moderate polarity to the degrader molecule, which may improve aqueous solubility relative to more lipophilic alternatives . Procurement is recommended when the target protein of interest requires a CRBN-based PROTAC with a distinct IP position from existing glutarimide conjugates.

PDHU SAR Exploration for CRBN Affinity

For laboratories systematically investigating the structure-activity relationships of phenyl dihydrouracil CRBN ligands, the 3,4-dimethoxyphenyl variant serves as a key comparator to monomethoxy, dichloro, and other substituted analogs. Its electron-donating methoxy groups at the 3- and 4-positions allow researchers to probe the electronic and steric requirements of the CRBN hydrophobic pocket, building on the established finding that substituted PDHUs can achieve lenalidomide-comparable binding [1].

Chemical Probe Development via One-Step Synthesis

Given the recently reported Pd-catalyzed N-1 arylation methodology that provides high-yield, regioselective access to N-aryl dihydrouracils [1], this compound is suitable for chemical biology programs requiring rapid, scalable synthesis of CRBN-engaging probes. The synthetic accessibility reduces the barrier to entry for academic and industrial groups seeking to explore non-glutarimide cereblon ligands for targeted protein degradation applications.

Reference Standard for Dihydrouracil QC

With its well-defined computed properties (exact mass 250.09536 Da, molecular formula C₁₂H₁₄N₂O₄) and stable achiral structure, this compound can serve as a reference standard for HPLC, LC-MS, and NMR method development aimed at characterizing N-aryl dihydrouracil building blocks [1]. Its distinct retention time and spectral features, arising from the 3,4-dimethoxy substitution pattern, facilitate its use as a system suitability standard in quality control workflows.

Application
Selection Property
Validation Focus
PROTAC degrader E3 ligase recruitment studies
Achiral CRBN ligand with 3,4-dimethoxy substitution
Target protein degradation efficiency and CRBN engagement assay review
PDHU SAR exploration for CRBN pocket mapping
Substituted PDHU comparator with distinct electronic profile
Binding affinity and electronic/steric contribution assessment
Chemical probe synthesis via rapid N-1 arylation
Scalable one-step synthetic route
Synthetic scalability and batch-to-batch reproducibility review
Reference standard for dihydrouracil QC method development
Defined computed properties and achiral structure
HPLC/LC-MS system suitability and method transfer context
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